![molecular formula C18H17N3O3 B11567636 Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11567636.png)
Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a fused ring system that includes both pyrimidine and benzimidazole moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine ring through cyclization reactions. The furan ring is then attached via a substitution reaction. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzimidazole scaffold. Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has shown promise in inhibiting cancer cell proliferation. The structural features of the compound may enhance its interaction with biological targets involved in cancer progression. For instance, derivatives of benzimidazole have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxicity, which can be attributed to their ability to induce apoptosis in cancer cells .
1.2 Antimicrobial Properties
Compounds similar to this compound have been tested for antimicrobial activity against a range of bacterial and fungal strains. The presence of the furan ring and the dihydropyrimidine moiety contributes to the compound's ability to penetrate microbial cell walls and exert antimicrobial effects. Research indicates that modifications in the molecular structure can lead to enhanced activity against resistant strains of bacteria and fungi .
Synthetic Methodologies
2.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that include cyclization processes. The incorporation of the furan moiety is crucial as it influences the compound's electronic properties and biological activity. Various synthetic routes have been explored, including:
- Condensation Reactions : Combining furan derivatives with substituted benzimidazoles under acidic or basic conditions.
- Cyclization Methods : Utilizing cyclization agents to form the dihydropyrimidine structure effectively.
These methodologies not only enhance yield but also improve the purity of the final product .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications at various positions on the benzimidazole and furan rings can significantly affect biological activity.
Modification | Effect on Activity |
---|---|
Electron-withdrawing groups | Increase potency against cancer cells |
Alkyl substitutions | Enhance solubility and bioavailability |
Halogen substitutions | Improve antimicrobial efficacy |
These insights allow researchers to design more potent derivatives tailored for specific therapeutic targets .
Case Studies
4.1 Anticancer Studies
A study evaluating a series of benzimidazole derivatives revealed that compounds structurally similar to this compound exhibited IC50 values significantly lower than conventional chemotherapeutics like 5-fluorouracil (5-FU). This suggests that such compounds could serve as lead candidates for further development in cancer therapy .
4.2 Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that specific structural modifications led to a marked increase in activity against resistant strains, suggesting a promising avenue for developing new antimicrobial agents from this class of compounds .
Mechanism of Action
The mechanism of action of Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimidine-3-carboxylate: Similar in structure but lacks the benzimidazole moiety.
Ethyl 2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate: Similar but without the furan ring.
4-(2-Furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylic acid: Similar but with a carboxylic acid group instead of an ethyl ester.
Uniqueness
Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its combination of the furan, pyrimidine, and benzimidazole rings, which confer distinct chemical and biological properties
Biological Activity
Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
- Molecular Formula: C18H17N3O3
- Molar Mass: 325.35 g/mol
- CAS Number: 3909843
The compound features a complex structure that integrates a benzimidazole moiety with a pyrimidine framework, which is known to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : this compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against prostate cancer cells (PC-3) with an IC50 value of approximately 1.98 µM, indicating a potent antiproliferative action compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound appears to exert its effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase. This suggests that it may interfere with critical checkpoints in the cell division process, leading to increased cancer cell death .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated:
- Inhibition of Inflammatory Mediators : In experimental models, the compound has been shown to reduce levels of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens:
- Bacterial Strains : this compound exhibited activity against both Gram-positive and Gram-negative bacteria. For example, it showed effectiveness against Escherichia coli and Staphylococcus aureus at concentrations lower than those required for standard antibiotics like streptomycin .
Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited growth in prostate cancer cells. The findings suggest that further investigation into its mechanism could lead to new therapeutic strategies for cancer treatment.
Case Study 2: Anti-inflammatory Effects
In a preclinical model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers. This highlights its potential use as an adjunct therapy in conditions characterized by chronic inflammation.
Q & A
Q. Basic: What are the optimal synthetic routes for preparing Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate?
The compound can be synthesized via a three-component reaction involving 2-furylaldehyde, ethyl 3-oxobutanoate, and 1H-benzimidazol-2-amine under acidic catalysis. A modified protocol derived from structurally analogous pyrimidobenzimidazole derivatives involves refluxing in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and recrystallization . Key considerations include:
- Reaction Optimization : Adjusting molar ratios (1:1:1) and reaction time (4–6 hours) to minimize side products like isomeric esters (e.g., ethyl 2-aminopyrimido derivatives) .
- Purification : Column chromatography or recrystallization from ethanol to isolate the desired product.
- Validation : Confirm purity via HPLC or TLC, and characterize using NMR and mass spectrometry.
Q. Basic: How is the molecular structure of this compound characterized experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of ethanol or DMSO solutions to obtain diffraction-quality crystals .
- Data Collection : Use a Rigaku Saturn diffractometer (MoKα radiation, λ = 0.71073 Å) at 113 K .
- Structure Solution : Employ SHELXS-97 for phase determination and SHELXL-97 for refinement, achieving R-factors < 0.05 .
- Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots and hydrogen-bonding networks .
Q. Advanced: How do intermolecular interactions stabilize the crystal packing of this compound?
The crystal lattice is stabilized by:
- Hydrogen Bonding : C–H···N and C–H···O interactions (e.g., C8–H8···O2, distance = 2.52 Å) form infinite chains .
- π-π Stacking : Parallel-displaced interactions between benzimidazole and furyl rings (centroid-centroid distance: 3.34–3.98 Å, displacement: 0.69–2.26 Å) .
- Graph Set Analysis : Use Etter’s formalism to classify motifs (e.g., R22(8) for dimeric hydrogen bonds) .
Q. Advanced: What challenges arise during crystallographic refinement of this compound, and how are they resolved?
Common challenges include:
- Disorder in Flexible Groups : The ethyl ester or furyl substituents may exhibit positional disorder. Address this using PART instructions in SHELXL and refining occupancy ratios .
- Twinned Data : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning, validated by Hooft parameters .
- High Rint : Filter data with I>2σ(I) and apply multi-scan absorption corrections (e.g., CrystalClear) .
Q. Advanced: How can computational methods predict the bioactivity of this compound?
- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., VEGFR2), leveraging the trifluoromethyl group’s hydrophobic interactions .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing nitro vs. electron-donating furyl) with IC50 values from enzymatic assays .
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., TIE-2) over 100 ns trajectories in GROMACS .
Q. Advanced: How can researchers analyze contradictions in crystallographic and spectroscopic data?
- Torsional Discrepancies : Compare DFT-calculated (e.g., B3LYP/6-31G*) and experimental torsion angles (e.g., N2–C2–C11–C16 = 123.17° in SC-XRD vs. 120.5° in DFT) .
- H-Bond Validation : Overlay NMR 1H chemical shifts (e.g., downfield H8 at δ 8.2 ppm) with hydrogen-bond distances from SC-XRD .
- Multi-Method Crosscheck : Validate π-π interactions via UV-Vis (red shifts in charge-transfer bands) and SC-XRD .
Q. Advanced: What strategies improve the pharmacological profile of pyrimidobenzimidazole derivatives?
- Substituent Engineering : Replace the 4-nitrophenyl group with 2-furyl to enhance solubility (logP reduction from 3.1 to 2.4) .
- Prodrug Design : Introduce hydrolyzable esters (e.g., phosphate prodrugs) to improve bioavailability .
- SAR Studies : Test derivatives against kinase panels (e.g., PIM1, CDK2) to identify key pharmacophores .
Properties
Molecular Formula |
C18H17N3O3 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
ethyl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C18H17N3O3/c1-3-23-17(22)15-11(2)19-18-20-12-7-4-5-8-13(12)21(18)16(15)14-9-6-10-24-14/h4-10,16H,3H2,1-2H3,(H,19,20) |
InChI Key |
YAACPROIKGSQEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=CO4)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.